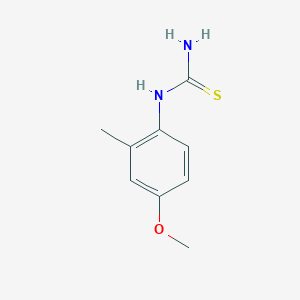
methyl 3-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methylbut-3-enoate is an organic compound with the molecular formula C6H10O2. It is an ester derived from 3-methylbut-3-enoic acid and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through allylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylbut-3-enoate can be synthesized through various methods. One common method involves the esterification of 3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and efficiency. The process involves the same esterification reaction but is scaled up with precise control over temperature, pressure, and reactant concentrations to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbut-3-enoate undergoes various chemical reactions, including:
Allylation: This compound is commonly used in allylation reactions with carbonyl compounds to form homoallylic alcohols.
Halogenation: It can undergo allylic halogenation with reagents like N-bromosuccinimide to form halogenated derivatives.
Common Reagents and Conditions
Allylation: Typically involves the use of allylmetal reagents and a catalyst such as zinc or palladium.
Halogenation: Requires a radical initiator and halogenating agents like N-bromosuccinimide.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Homoallylic alcohols: Formed through allylation reactions.
Halogenated esters: Produced via allylic halogenation.
Scientific Research Applications
Methyl 3-methylbut-3-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biologically Active Compounds: Employed in the synthesis of bioactive compounds such as pheromones and antitumor agents.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-methylbut-3-enoate in chemical reactions involves the formation of reactive intermediates such as allyl radicals or carbocations. These intermediates facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Methyl 3-methylbut-3-enoate can be compared with similar compounds such as:
Ethyl 3-methyl-3-butenoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-methyl-2-butenoate: Differing in the position of the double bond.
Methyl but-3-enoate: Lacking the methyl substitution on the butenoate chain.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the unique characteristics of this compound.
Properties
CAS No. |
25859-52-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



